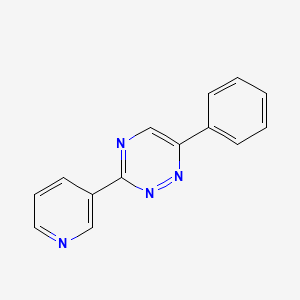

6-Phenyl-3-(pyridin-3-yl)-1,2,4-triazine

Beschreibung

Eigenschaften

CAS-Nummer |

64494-16-2 |

|---|---|

Molekularformel |

C14H10N4 |

Molekulargewicht |

234.26 g/mol |

IUPAC-Name |

6-phenyl-3-pyridin-3-yl-1,2,4-triazine |

InChI |

InChI=1S/C14H10N4/c1-2-5-11(6-3-1)13-10-16-14(18-17-13)12-7-4-8-15-9-12/h1-10H |

InChI-Schlüssel |

VMLZWORLHGBXCM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CN=C(N=N2)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl Substitution

- 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine (CAS 1046-56-6): Structure: Pyridin-2-yl at C3 creates a planar geometry conducive to metal coordination (e.g., copper(II) complexes) . Applications: Used in polypyridyl donor systems for dichloroiodate synthesis and corrosion inhibition studies . Corrosion Inhibition: In silico studies suggest strong adsorption on Fe(110) and Cu(111) surfaces due to electron-rich pyridyl and triazine moieties .

Heterocyclic Substituent Variations

- 6-Phenyl-3-(thiophen-2-yl)-1,2,4-triazine (): Synthesis: Prepared via acid-catalyzed cyclization (66% yield) .

Antioxidant Properties

Triazine Derivatives with Pyridyl Groups :

- Hypothesized Activity : Pyridin-3-yl substitution may lower antioxidant efficacy compared to pyridin-2-yl due to reduced electron-donating capacity.

Anticancer and Antimicrobial Potential

Crystallographic and Spectroscopic Data

- 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine: Crystal Structure: Monoclinic polymorphs with π-π stacking interactions . Spectroscopy: FT-IR and Raman spectra confirm N-coordination sites .

Key Data Table: Comparative Analysis of 1,2,4-Triazine Derivatives

Q & A

Q. What are the established synthetic routes for 6-Phenyl-3-(pyridin-3-yl)-1,2,4-triazine, and how can purity be optimized during synthesis?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting hydrazine derivatives with carbonyl-containing precursors under reflux conditions. For example, 5,6-diphenyl-3-hydrazino-1,2,4-triazine can react with bis(methylthio)methylene malononitrile to form intermediates, which are further derivatized . Purity optimization includes:

- Recrystallization : Use polar solvents (e.g., ethanol or DMF) to remove unreacted starting materials.

- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) resolves byproducts.

- Spectroscopic Monitoring : Track reaction progress via TLC or HPLC to ensure completion .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of 6-Phenyl-3-(pyridin-3-yl)-1,2,4-triazine?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Provides definitive proof of molecular geometry. For example, SC-XRD confirmed bond lengths (mean C–C = 0.003 Å) and dihedral angles in the triazine core .

- NMR Spectroscopy : and NMR identify substituent patterns (e.g., pyridyl protons resonate at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H] at m/z 299.12) .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of derivatives with enhanced biological activity?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .

- Molecular Docking : Simulate interactions with biological targets (e.g., viral proteases) to prioritize derivatives. For example, pyridyl-triazine derivatives showed binding affinity to kinase domains in silico .

- Machine Learning (ML) : Train ML models on existing bioactivity data to predict novel substituents. ICReDD’s approach combines computational and experimental feedback loops for efficient optimization .

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

Methodological Answer: Contradictions often arise from variations in substituents, assay conditions, or target specificity. A systematic approach includes:

- Structure-Activity Relationship (SAR) Analysis : Tabulate substituent effects on activity (Table 1).

- Standardized Assays : Re-evaluate compounds under uniform protocols (e.g., fixed IC measurement conditions).

- Meta-Analysis : Cross-reference data from multiple studies to identify trends. For instance, electron-withdrawing groups on the phenyl ring correlate with antiviral activity, while bulky substituents reduce solubility .

Q. Table 1: Biological Activity of Selected Derivatives

Q. How can reaction conditions be optimized for scaling up derivatives while minimizing side products?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst loading). For example, a 2 factorial design identified optimal conditions for triazole formation: 80°C, DMF solvent, and 10 mol% CuI catalyst .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.